
3-Chloro-5-(3,4-dichlorophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(3,4-dichlorophenyl)phenol, 95% (3C5DCPP) is an organic compound belonging to the phenol family. It is a white crystalline solid with a melting point of approximately 220°C and is soluble in water and organic solvents. 3C5DCPP is used in a variety of scientific applications, including synthesis, biochemistry, and physiology.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-(3,4-dichlorophenyl)phenol, 95% is not fully understood. However, it is believed that it acts as an inhibitor of the enzyme horseradish peroxidase, which is involved in the production of hydrogen peroxide and other reactive oxygen species. In addition, 3-Chloro-5-(3,4-dichlorophenyl)phenol, 95% has been found to inhibit the activity of several other enzymes, including cytochrome P450 enzymes and tyrosinase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(3,4-dichlorophenyl)phenol, 95% are not fully understood. However, it has been found to be an inhibitor of the enzyme horseradish peroxidase, which is involved in the production of hydrogen peroxide and other reactive oxygen species. In addition, 3-Chloro-5-(3,4-dichlorophenyl)phenol, 95% has been found to inhibit the activity of several other enzymes, including cytochrome P450 enzymes and tyrosinase. In vitro studies have shown that 3-Chloro-5-(3,4-dichlorophenyl)phenol, 95% can induce oxidative damage in cells, suggesting that it may have toxic effects in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Chloro-5-(3,4-dichlorophenyl)phenol, 95% in laboratory experiments include its low cost, ease of synthesis, and stability. Additionally, 3-Chloro-5-(3,4-dichlorophenyl)phenol, 95% can be used in a variety of applications, including biochemistry, physiology, and drug metabolism studies. The main limitation of using 3-Chloro-5-(3,4-dichlorophenyl)phenol, 95% in laboratory experiments is its potential toxicity. In vitro studies have shown that 3-Chloro-5-(3,4-dichlorophenyl)phenol, 95% can induce oxidative damage in cells, suggesting that it may have toxic effects in vivo.
Direcciones Futuras
The potential future directions for 3-Chloro-5-(3,4-dichlorophenyl)phenol, 95% research include further studies of its biochemical and physiological effects, development of new synthesis methods, and evaluation of its potential therapeutic applications. Additionally, further research into the mechanism of action of 3-Chloro-5-(3,4-dichlorophenyl)phenol, 95% and its potential toxicity is needed in order to fully understand its effects and potential uses.
Métodos De Síntesis
3-Chloro-5-(3,4-dichlorophenyl)phenol, 95% is synthesized through a Friedel-Crafts alkylation reaction between 3-chloro-4-hydroxybenzaldehyde and chloro-3,4-dichlorobenzene. This reaction is conducted in the presence of an aluminum chloride catalyst in an anhydrous solvent such as acetic acid, ethyl acetate, or dichloromethane. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization.
Aplicaciones Científicas De Investigación
3-Chloro-5-(3,4-dichlorophenyl)phenol, 95% has been studied for its potential applications in various scientific fields. In biochemistry, 3-Chloro-5-(3,4-dichlorophenyl)phenol, 95% has been used as a substrate for the enzyme horseradish peroxidase, which is involved in the production of hydrogen peroxide and other reactive oxygen species. In physiology, 3-Chloro-5-(3,4-dichlorophenyl)phenol, 95% has been used to study the effects of oxidative stress on cells and tissues. It has also been used to study the regulation of gene expression and protein synthesis in cells. In addition, 3-Chloro-5-(3,4-dichlorophenyl)phenol, 95% has been used as a model compound in the study of drug metabolism and toxicity.
Propiedades
IUPAC Name |
3-chloro-5-(3,4-dichlorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O/c13-9-3-8(4-10(16)6-9)7-1-2-11(14)12(15)5-7/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMSAFJIAMLEBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686100 |
Source


|
| Record name | 3',4',5-Trichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(3,4-dichlorophenyl)phenol | |
CAS RN |
1261961-24-3 |
Source


|
| Record name | 3',4',5-Trichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



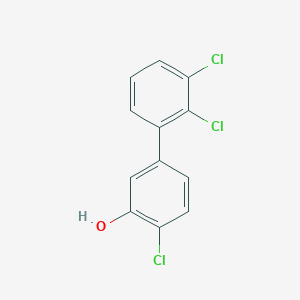
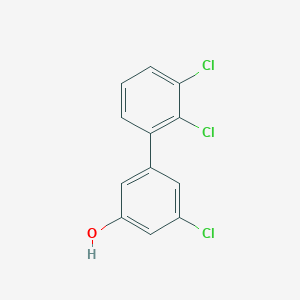

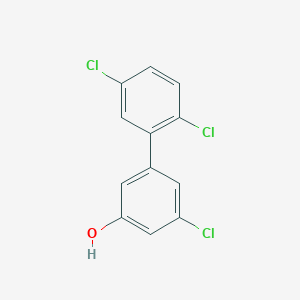
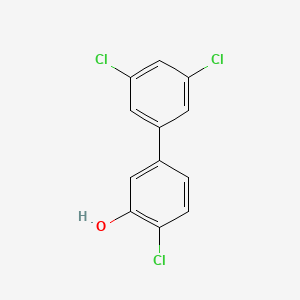
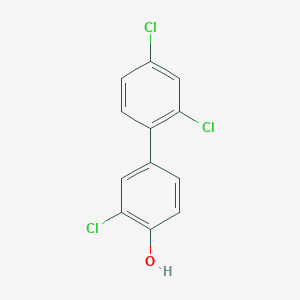


![2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381844.png)
![2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381847.png)
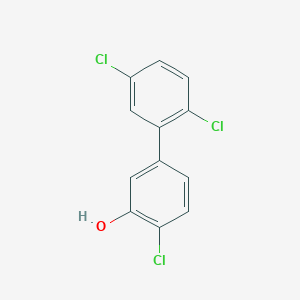
![2-Chloro-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381862.png)